molecular formula C12H18N2O2 B13227798 Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13227798
M. Wt: 222.28 g/mol
InChI Key: MRAVOODPGJNFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate stands out due to its unique ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications .

Biological Activity

Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound is classified under imidazo[1,2-a]pyridine derivatives. Its chemical formula is C12H14N2O2C_{12}H_{14}N_2O_2 with a molecular weight of 218.25 g/mol. The structure includes a pyridine ring fused with an imidazole ring, which is known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine possess significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in various in vitro models.

  • Case Study : A study involving a related compound demonstrated substantial growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The most effective derivative exhibited a GI50 value of approximately 13 μM, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Compounds within the imidazo[1,2-a]pyridine class have also shown promising anti-inflammatory activities. Research indicates that these compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

  • Research Findings : A related study highlighted the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives through COX-1 and COX-2 inhibition. The most potent compounds displayed selectivity indices significantly higher than traditional anti-inflammatory drugs .

The mechanism through which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt microtubule assembly in cancer cells.
  • Apoptosis Induction : Some derivatives induce apoptosis through pathways that do not involve traditional apoptotic markers like PARP or caspase-3 .
  • Selective Targeting : The selectivity for certain COX enzymes suggests a targeted approach in managing inflammation without affecting other physiological processes .

Research Data Table

Biological ActivityModel UsedKey FindingsReference
AntitumorMDA-MB-231 cell lineGI50 = 13 μM; significant growth inhibition
Anti-inflammatoryCarrageenan-induced edemaSelective COX-2 inhibition
Apoptosis InductionVarious cancer cell linesNon-traditional apoptotic pathways

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h3-8H2,1-2H3

InChI Key

MRAVOODPGJNFSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCCCC2=N1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.